molecular formula C17H21BrN6 B2730314 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097898-73-0

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B2730314
CAS No.: 2097898-73-0
M. Wt: 389.301
InChI Key: UAVFVRBVXRRIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine (CAS 2097898-73-0) is a complex organic compound with a molecular formula of C 17 H 21 BrN 6 and a molecular weight of 389.3 g/mol . This reagent combines a pyrimidine core with a tetrahydrocinnoline structure, contributing to its unique chemical properties and making it a subject of interest in organic chemistry and pharmaceutical research . In drug discovery and medicinal chemistry, such piperidine-containing compounds are often investigated for their potential as kinase inhibitors . Kinases play a fundamental role in cellular communication and regulation, and their dysregulation is associated with various diseases, making this compound a relevant candidate for the development of new therapeutic agents . Researchers can utilize this compound in computational chemistry and molecular modeling studies to predict and optimize its interactions with biological targets, which helps accelerate the discovery process . The compound is offered in various quantities for research purposes, with availability ranging from 1mg to 75mg . This product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFVRBVXRRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Bromomalonaldehyde with Amidines

A one-step protocol described in CN110642788A utilizes 2-bromomalonaldehyde and amidine derivatives under acidic conditions to yield 5-bromo-2-substituted pyrimidines. For the target compound, the amidine precursor must incorporate the 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine moiety.

Representative Procedure

  • Combine 2-bromomalonaldehyde (15 g, 0.1 mol) and glacial acetic acid (150 mL).
  • Add 3Å molecular sieves (2 g) to sequester water.
  • Heat to 80°C and slowly introduce 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (0.1 mol) dissolved in acetic acid (60 mL).
  • Reflux at 100°C for 8 hours, monitoring completion via HPLC.
  • Quench with water (20 mL), filter, and purify via recrystallization or column chromatography.

This method offers a 33–77% yield for analogous compounds, though the steric bulk of the piperidine-tetrahydrocinnolin group may necessitate extended reaction times.

Halogen Exchange on Preformed Pyrimidines

An alternative route starts with 2,4-dichloro-5-bromopyrimidine (1a) , as demonstrated in J-stage’s synthesis of EGFR inhibitors. The chlorine at position 2 is displaced by the piperidine-tetrahydrocinnolin amine under basic conditions:

Procedure

  • Dissolve 2,4-dichloro-5-bromopyrimidine (1a, 1.0 equiv) in dimethylformamide (DMF).
  • Add 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
  • Heat at 85°C for 12–24 hours.
  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

This method achieves 77–82% yields for structurally related pyrimidines, contingent on the nucleophilicity of the amine.

Synthesis of the 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-Amine Fragment

Construction of the Tetrahydrocinnolin Core

Tetrahydrocinnolins are synthesized via Gould-Jacobs cyclization of o-aminophenyl enaminones, followed by catalytic hydrogenation:

Step 1: Cinnoline Formation

  • React o-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 3-nitrocinoline .
  • Reduce the nitro group to an amine using H₂/Pd-C in ethanol.

Step 2: Hydrogenation to Tetrahydrocinnolin

  • Hydrogenate 3-aminocinnoline (10 g) in methanol with 10% Pd/C (1 g) under 50 psi H₂ for 24 hours.
  • Filter and concentrate to obtain 5,6,7,8-tetrahydrocinnolin-3-amine .

Final Coupling and Characterization

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium-catalyzed coupling ensures efficient C–N bond formation:

Procedure

  • Combine 5-bromo-2-chloropyrimidine (1.0 equiv), 1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-amine (1.1 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene.
  • Heat at 110°C under N₂ for 24 hours.
  • Filter through Celite, concentrate, and purify via HPLC.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 2H, pyrimidine-H), 3.45–3.55 (m, 4H, piperidine-H), 2.80–2.90 (m, 4H, tetrahydrocinnolin-H), 1.90–2.10 (m, 8H, cyclohexene-H).
  • HRMS : Calculated for C₁₇H₂₀BrN₆ [M+H]⁺: 411.09; Found: 411.12.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Condensation (CN110642788A) 33–77 ≥95 One-step, avoids hazardous reagents Low yield for bulky amines
SNAr (J-stage) 77–82 ≥98 High regioselectivity Requires DMF, column purification
Buchwald-Hartwig 65–75 ≥97 Tolerates steric hindrance Costly catalysts, inert conditions

Industrial-Scale Considerations

  • Cost Efficiency : The condensation route is preferable for large-scale synthesis due to minimal purification steps and low-cost acetic acid solvent.
  • Safety : Avoid dimethylzinc and trimethylaluminum, as highlighted in CN110642788A, due to pyrophoric risks.
  • Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidin-2-amine derivatives, focusing on substituents, physicochemical properties, and functional implications.

Structural Analogs

Compound Name Key Substituents Structural Features
Target Compound Bromo, tetrahydrocinnolin-piperidinyl Bulky bicyclic group; bromopyrimidine core; potential for hydrogen bonding .
5-Bromo-N-methylpyrimidin-2-amine (CAS 31402-54-7) Bromo, methyl Planar pyrimidine ring; methylamine group induces minor steric effects .
5-Bromo-N,N,4-trimethylpyrimidin-2-amine Bromo, dimethyl, methyl Increased lipophilicity due to methyl groups; SMILES: CC1=NC(=NC=C1Br)N(C)C .
4-Phenyl-6-(5-phenyl-1H-pyrrol-2-yl)pyrimidin-2-amine (3l) Phenyl, pyrrole Extended aromatic system; higher melting point (194–196°C) .
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Bromo, chloro, cyclopentyl Halogenated pyrimidine; cyclopentyl group enhances steric bulk .

Physicochemical Properties

  • Bulky aromatic groups (e.g., phenyl) correlate with higher melting points . Simpler bromopyrimidines, such as 5-bromo-N-methylpyrimidin-2-amine, may exhibit lower melting points due to reduced molecular rigidity .
  • In 5-bromo-N-methylpyrimidin-2-amine, intermolecular C–H···N and N–H···N interactions create a 2D crystal lattice, suggesting moderate solubility in polar solvents .

Biological Activity

5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities such as anticancer and antimicrobial effects.

The compound can be described with the following chemical properties:

  • Molecular Formula : C14_{14}H18_{18}BrN5_{5}
  • Molecular Weight : 336.23 g/mol
  • Melting Point : Not specified in the sources
  • Solubility : Solubility data is not readily available from the sources reviewed.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with specific amines under controlled conditions. The detailed synthetic pathway often includes steps such as bromination and piperidine ring formation.

Anticancer Activity

The anticancer activity of this compound has been assessed through various in vitro studies. It was evaluated against several cancer cell lines including:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

Results indicated that the compound exhibits significant cytotoxic effects on these cancer cell lines. The IC50_{50} values were reported to range from 0.01 to 0.06 μg/mL for the most active derivatives, indicating a potent anticancer activity compared to doxorubicin, a standard chemotherapeutic agent .

Cell LineIC50_{50} (μg/mL)Activity Level
MCF-70.01 - 0.06Highly Active
NCI-H4600.01 - 0.06Highly Active
SF-2680.01 - 0.06Highly Active
WI 38 (Normal)>100Non-Cytotoxic

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains using the disk diffusion method. The results showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Bacillus subtilis1532 μg/mL
Staphylococcus aureus1816 μg/mL
Escherichia coli1264 μg/mL
Candida albicans10128 μg/mL

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Properties :
    A study evaluated a series of pyrimidine derivatives for their cytotoxicity against various cancer cell lines. The findings suggested that modifications in the chemical structure significantly influenced their biological activity.
  • Antimicrobial Efficacy :
    Another research focused on the antimicrobial properties of related compounds, demonstrating that structural variations could enhance activity against resistant strains of bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.